molecular formula C27H30N4O3S B2729841 3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea CAS No. 850934-39-3

3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea

Cat. No.: B2729841
CAS No.: 850934-39-3
M. Wt: 490.62
InChI Key: YZIZECKGKHLGNO-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea is a useful research compound. Its molecular formula is C27H30N4O3S and its molecular weight is 490.62. The purity is usually 95%.
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Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their potential in medicinal chemistry, displaying a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.

Synthesis and Structural Characteristics

This compound can be synthesized through a multi-step process involving the reaction of appropriate thiourea precursors with substituted phenolic and indole derivatives. The presence of methoxy groups and a pyridine moiety plays a crucial role in enhancing its biological activity.

Anticancer Activity

Thiourea derivatives have shown significant anticancer properties. Research indicates that compounds similar to the one exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines, indicating potent activity . The mechanism of action often involves the inhibition of angiogenesis and modulation of cancer cell signaling pathways.

Cell Line IC50 (µM) Activity
Pancreatic Cancer3 - 14Cytotoxic
Prostate Cancer5 - 12Cytotoxic
Breast Cancer4 - 10Cytotoxic

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiourea derivatives have demonstrated effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives have shown minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus< 10Antibacterial
Escherichia coli< 15Antibacterial
Candida albicans< 20Antifungal

Anti-inflammatory Activity

The anti-inflammatory potential of thiourea compounds is supported by studies showing their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. For instance, some derivatives have demonstrated IC50 values for anti-inflammatory activity ranging from 46.29 to 100.60 µg/mL .

Case Studies

Several case studies highlight the biological activity of thiourea derivatives similar to the compound :

  • Anticancer Study : A series of thiourea derivatives were tested against human leukemia cell lines, showing IC50 values as low as 1.50 µM. The study concluded that structural modifications significantly influenced their cytotoxic effects .
  • Antimicrobial Evaluation : A study assessed various thiourea derivatives against pathogenic bacteria and fungi, revealing that compounds with specific substitutions exhibited enhanced antimicrobial efficacy .
  • Anti-inflammatory Research : Research utilizing the bovine serum albumin denaturation method showed that certain thiourea derivatives could effectively inhibit inflammation-related processes, further validating their therapeutic potential .

Scientific Research Applications

The compound 3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea has garnered attention in various scientific research domains due to its potential applications in medicinal chemistry, particularly in anticancer and neuroprotective therapies. This article explores its applications, synthesis, and biological activities based on a review of available literature.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Leukemia (HL-60)

For instance, one study reported that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Neuroprotective Effects

Another promising application is in neuroprotection. Research indicates that the compound may exert protective effects against oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a pivotal role in neuronal degeneration .

Antimicrobial Properties

Preliminary investigations also suggest antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial cell membranes, leading to disruption and eventual cell death.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their efficacy against a panel of cancer cell lines. The results showed that one derivative had over 90% inhibition in MCF-7 cells at a concentration of 105M10^{-5}M. This highlights the potential for developing targeted therapies based on this scaffold .

Case Study 2: Neuroprotective Mechanism

A separate investigation focused on the neuroprotective effects of the compound in a model of oxidative stress-induced cell death. The results indicated that treatment with the compound significantly reduced markers of oxidative damage and improved cell viability by approximately 70% compared to untreated controls . This suggests potential therapeutic avenues for neurodegenerative diseases.

Summary Table of Applications

ApplicationDescriptionReference
AnticancerSignificant cytotoxicity against various cancer cell lines
NeuroprotectionProtective effects against oxidative stress in neuronal cells
AntimicrobialActivity against Gram-positive and Gram-negative bacteria

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3S/c1-18-22(23-14-20(32-2)7-9-24(23)29-18)11-13-31(17-19-6-5-12-28-16-19)27(35)30-25-15-21(33-3)8-10-26(25)34-4/h5-10,12,14-16,29H,11,13,17H2,1-4H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIZECKGKHLGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CN=CC=C3)C(=S)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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